2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid
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Overview
Description
2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid is an organic compound with a complex structure that includes a nitrophenylthio group, an isopropyl group, and a methyl group attached to a salicylic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid typically involves multiple steps. One common method includes the following steps:
Thioether Formation: The reaction of a nitrophenyl compound with a thiol to form a thioether linkage.
Salicylic Acid Derivatization:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and thioether formation reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenylthio group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The isopropyl and methyl groups may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Compounds with similar sulfur-containing groups.
Thiazole Derivatives: Compounds with a thiazole ring structure.
Indole Derivatives: Compounds with an indole nucleus.
Uniqueness
2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17NO5S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-hydroxy-6-methyl-5-(4-nitrophenyl)sulfanyl-3-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C17H17NO5S/c1-9(2)13-8-14(10(3)15(16(13)19)17(20)21)24-12-6-4-11(5-7-12)18(22)23/h4-9,19H,1-3H3,(H,20,21) |
InChI Key |
CDGTXPQHFRZVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1C(=O)O)O)C(C)C)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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